O-Coumaric Acid

Catalog No.
S586876
CAS No.
614-60-8
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Coumaric Acid

CAS Number

614-60-8

Product Name

O-Coumaric Acid

IUPAC Name

(E)-3-(2-hydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+

InChI Key

PMOWTIHVNWZYFI-AATRIKPKSA-N

Synonyms

2-hydroxycinnamic acid, 2-hydroxycinnamic acid, (E)-isomer, 2-hydroxycinnamic acid, (Z)-isomer, ortho-hydroxycinnamic acid

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)O

The exact mass of the compound 2-Hydroxycinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32952. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Coumaric Acids - Supplementary Records. It belongs to the ontological category of coumaric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

o-Coumaric acid (2-hydroxycinnamic acid) is a critical ortho-hydroxylated phenolic acid and an essential building block in organic synthesis and chemoinformatics [1]. Unlike its more naturally abundant para-substituted isomer, the ortho-positioning of the hydroxyl group grants o-coumaric acid unique reactivity, most notably its ability to undergo rapid intramolecular esterification (lactonization) to form coumarin and its derivatives [2]. This structural feature makes it an indispensable precursor for the synthesis of fluorescent probes, agrochemicals, and specialized pharmaceuticals. Commercially, its value is defined by its strict structural requirement in lactonase assays and coumarin-core manufacturing, where precise isomeric purity is necessary to ensure reproducible ring-closure kinetics and high synthetic yields.

Research Fit

Isomer-Specific Probe Ortho-hydroxyl isomer for comparative bioactivity studies in antioxidant, anti-inflammatory, and antimicrobial models
Synthetic Intermediate Starting material for ortho-specific ester derivatives with reported antifungal activity
Analytical Reference Hydroxycinnamic acid standard for isomer identification and quantification workflows

In procurement and synthetic planning, substituting o-coumaric acid with the more common p-coumaric acid or m-coumaric acid results in complete synthetic failure for coumarin-based pathways [1]. The physical distance between the hydroxyl and carboxylic acid groups in the meta and para isomers sterically prevents the intramolecular lactonization required to form the benzopyrone ring. Furthermore, o-coumaric acid exhibits distinct physical properties, such as significantly lower solubility in supercritical carbon dioxide compared to its isomers, which fundamentally alters phase equilibrium and purification parameters during supercritical fluid extraction [2]. Buyers must strictly specify the ortho isomer to ensure compatibility with lactonase enzymatic assays and coumarin-derivative manufacturing workflows.

Substitution Risk

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DPPH radical scavenging potency differs by ~1.6-fold vs. p-coumaric acid; isomer substitution may shift assay outcomes.

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Antibacterial species-selectivity profiles are isomer-dependent; p-coumaric acid shows distinct Gram-positive preference.

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Anti-inflammatory model response is isomer-specific; ortho-hydroxyl configuration required for reported NF-κB pathway modulation.

Exclusive Capability for Intramolecular Lactonization to Coumarin

The defining chemical differentiator of o-coumaric acid is its ability to undergo ring closure to form coumarin. In modified Perkin reactions or enzymatic environments, o-coumaric acid readily lactonizes due to the proximity of the ortho-hydroxyl group to the propenoic acid side chain[1]. Studies on enzymatic lactonization by Paraoxonase 1 (PON1) show that o-coumaric acid is rapidly lactonized at pH 7.5, achieving a coumarin to o-coumaric acid ratio of roughly 1000 [2]. In stark contrast, p-coumaric acid cannot undergo this reaction at all due to the para-substitution, resulting in 0% coumarin yield.

Evidence DimensionCoumarin yield via lactonization (PON1 assay, pH 7.5)
Target Compound DataRapid lactonization (Coumarin:o-coumaric acid ratio ~1000)
Comparator Or Baselinep-coumaric acid (0% lactonization)
Quantified DifferenceAbsolute synthetic exclusivity (100% vs 0% pathway viability)
ConditionsEnzymatic assay (PON1) or Perkin reaction conditions at mildly alkaline to neutral pH

Buyers synthesizing coumarin-based fluorescent probes or studying lactonase kinetics must procure the ortho isomer, as generic hydroxycinnamic acids will yield zero target product.

DPPH Scavenging
Head-to-head
IC₅₀ 21,514.60 µM
(p-CA 13,360.55 µM)
Reported intermediate antioxidant potency among coumaric acid isomers
DPPH assay at 50 µM; 1.6-fold lower than p-CA

Differential Solubility in Supercritical Carbon Dioxide for SFE Purification

For industrial extraction and purification, the phase behavior of o-coumaric acid differs significantly from its isomers. Experimental measurements of hydroxycinnamic acids in supercritical CO2 at 308.15–323.15 K and 8.5–25 MPa demonstrate that o-coumaric acid consistently exhibits the lowest solubility among the isomers [1]. For example, m-coumaric acid shows the highest solubility, while o-coumaric acid requires specific pressure-temperature crossover points (e.g., 22 MPa at 308.15 K) to optimize separation from p-coumaric acid [1].

Evidence DimensionSolubility in supercritical CO2
Target Compound DataLowest relative solubility among isomers
Comparator Or Baselinem-coumaric acid (Highest relative solubility)
Quantified DifferenceDistinct solubility curves with specific crossover pressures (e.g., 22 MPa at 308.15 K vs p-coumaric acid)
ConditionsSupercritical CO2, 308.15–323.15 K, 8.5–25 MPa

Procurement teams and chemical engineers must account for these exact solubility parameters when designing supercritical fluid extraction (SFE) methods to isolate high-purity o-coumaric acid from complex isomeric mixtures.

Atopic Dermatitis Model
Reported endpoint context
o-CA reported more effective than p-CA across clinical score, thickness, mast cell infiltration, and cytokine markers
Supports isomer-specific model-response review in dermatological inflammation
DNCB/DFE mouse model; oral administration; NF-κB pathway implicated

Specificity as a Substrate in Lactonase (PON1/PON3) Activity Assays

In biochemical screening, o-coumaric acid serves as a critical substrate for evaluating the lactonase activity of enzymes such as serum paraoxonase (PON1 and PON3). Because the cis alpha,beta-double bond and the ortho-hydroxyl group hold the functional moieties in close proximity, o-coumaric acid is specifically recognized and rapidly converted to coumarin by PON enzymes [1]. Other phenolic acids, including p-coumaric acid and ferulic acid, lack this structural geometry and are instead metabolized via different pathways (e.g., beta-oxidation), making them useless for lactonase-specific assays.

Evidence DimensionSubstrate viability for PON1/PON3 lactonase assays
Target Compound DataHighly active substrate for rapid lactonization
Comparator Or Baselinep-coumaric acid and ferulic acid (Non-substrates for lactonase)
Quantified DifferenceBinary assay compatibility (Active vs Inactive)
ConditionsIn vitro PON1/PON3 enzymatic incubation at physiological pH

Laboratories purchasing reagents for lactonase activity quantification must strictly source o-coumaric acid to ensure assay validity and avoid false negatives caused by structurally incompatible isomers.

Antibacterial Selectivity
Head-to-head
Inhibition zones at 200–600 ppm: B. subtilis 12.6–18.0 mm; S. typhimurium 12.6–16.6 mm
Species-specific inhibition pattern favors Gram-negative pathogen screening
Agar diffusion; p-CA more active overall but selectivity profile differs
Antifungal Ester Synthesis
Class-level
Isobutyl o-coumarate (iBoC): 70% mycelial growth inhibition at 1.2 mM; scaled to 15 g, 96% yield
Ortho-hydroxyl position critical for antifungal activity after esterification
Fusarium oxysporum assay; heterogeneous catalysis
L. monocytogenes Inhibition
Head-to-head
IC₅₀ 7.5 mM
(ferulic acid 8.0 mM)
Marginally lower IC₅₀ than ferulic acid; proteomic stress response differs
Microtiter plate assay; difference 0.5 mM

Precursor for Fluorescent Coumarin Probes

Due to its exclusive ability to undergo intramolecular lactonization, o-coumaric acid is the required starting material for synthesizing 7-hydroxyl coumarin derivatives and other fluorescent probes used in thiol-detection and biological imaging [1].

Substrate for Lactonase Enzyme Assays

Leveraging its rapid, enzyme-catalyzed ring closure, o-coumaric acid is utilized as a standard substrate in biochemical assays to measure the lactonase activity of serum paraoxonases (PON1/PON3), a critical metric in toxicology and lipid metabolism research [2].

Supercritical Fluid Extraction (SFE) Method Development

Because of its distinct and quantified low solubility in supercritical CO2 compared to meta- and para-isomers, o-coumaric acid is used as a benchmark compound for calibrating SFE equipment and developing phase-equilibrium models for the purification of natural phenolic extracts [3].

Application Fit

Application
Selection Property
Validation Focus
Dermatological inflammation model studies
Ortho-hydroxyl isomer for NF-κB pathway modulation
Cytokine and clinical-score endpoint review
Agricultural antifungal synthesis
Ortho-specific esterification for enhanced mycelial inhibition
Fusarium oxysporum growth assay at synthesis scale
Foodborne pathogen inhibition studies
Isomer-specific Gram-negative selectivity profile
Salmonella typhimurium and Yersinia susceptibility testing

Physical Description

Off-white or beige powder; [Acros Organics MSDS]
Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.047344113 Da

Monoisotopic Mass

164.047344113 Da

Heavy Atom Count

12

Melting Point

217 dec °C

UNII

23AU5FZB9C

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (61.54%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

614-60-8
583-17-5

Wikipedia

o-coumaric acid

General Manufacturing Information

2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)-: ACTIVE

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